molecular formula C17H13FN4O2S B10830430 7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one

7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one

Cat. No.: B10830430
M. Wt: 356.4 g/mol
InChI Key: QTEDTVAOXUVYMB-UHFFFAOYSA-N
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Description

CAY10793 is a quinazolinone-containing compound with the formal name 7-fluoro-2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one. It has a molecular formula of C17H13FN4O2S and a molecular weight of 356.4. This compound is structurally similar to other quinazolinone-containing inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10793 involves the reaction of 7-fluoro-2-chloromethylquinazolin-4(3H)-one with 5-methoxy-1H-benzo[d]imidazole-2-thiol under specific conditions. The reaction typically occurs in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of CAY10793 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

CAY10793 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CAY10793 has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is involved in various biological processes.

    Medicine: Explored for its potential therapeutic applications in tumor immunotherapy due to its inhibitory effects on ENPP1.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

CAY10793 exerts its effects by inhibiting the activity of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This enzyme is involved in the hydrolysis of nucleotide phosphates, and its inhibition can modulate various biological pathways, including those related to tumor growth and immune response. The compound binds to the active site of ENPP1, preventing its enzymatic activity and thereby exerting its biological effects .

Comparison with Similar Compounds

CAY10793 is structurally similar to other quinazolinone-containing inhibitors of ENPP1. Some of these similar compounds include:

  • 7-fluoro-2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one
  • 7-chloro-2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one
  • 7-bromo-2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one

The uniqueness of CAY10793 lies in its specific substitution pattern and its high potency as an ENPP1 inhibitor .

Properties

Molecular Formula

C17H13FN4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H13FN4O2S/c1-24-10-3-5-12-14(7-10)21-17(20-12)25-8-15-19-13-6-9(18)2-4-11(13)16(23)22-15/h2-7H,8H2,1H3,(H,20,21)(H,19,22,23)

InChI Key

QTEDTVAOXUVYMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC3=NC4=C(C=CC(=C4)F)C(=O)N3

Origin of Product

United States

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